molecular formula C16H24N2O2 B269224 N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide

N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No. B269224
M. Wt: 276.37 g/mol
InChI Key: CXPDQKSPZCRRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and is a member of the class of benzamides.

Mechanism of Action

The mechanism of action of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This can help in the development of more effective drugs based on this compound. Furthermore, research can be conducted to explore the potential of this compound in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzoyl chloride with N-butyl-2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation between the two compounds, resulting in the formation of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This makes it a potential candidate for the development of new anticancer drugs.

properties

Product Name

N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-butyl-4-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C16H24N2O2/c1-5-6-11-17-14(19)12-7-9-13(10-8-12)18-15(20)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

CXPDQKSPZCRRBN-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.